molecular formula C7F12O2 B076562 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane CAS No. 13846-22-5

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

Cat. No. B076562
CAS RN: 13846-22-5
M. Wt: 344.05 g/mol
InChI Key: KGJWCQOEERZJMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane and related compounds often involves nucleophilic trifluoromethylation or other fluorine-centric reactions. For example, trifluoromethylated alcohols have been prepared by direct nucleophilic trifluoromethylation of diketo compounds with (trifluoromethyl)trimethylsilane, showcasing methodologies that might be adapted for synthesizing the subject compound by incorporating trifluorovinyl groups in strategic positions (Singh et al., 2001).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including the one , typically features a range of inter- and intra-molecular interactions facilitated by fluorine's electronegativity. X-ray crystallography of related compounds reveals significant insights into how fluorine's presence influences molecular geometry, bond lengths, and angles, contributing to the compound's stability and reactivity (Singh et al., 2001).

Chemical Reactions and Properties

The reactivity of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is likely influenced by its fluorinated moieties, which can undergo various chemical reactions, including polymerization and cross-linking. For instance, siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represent a class of fluorosiloxane polymers synthesized through processes that might parallel the reactions of the subject compound, including thermal cyclopolymerization (Smith & Babb, 1996).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as the one of interest, are often characterized by high thermal stability, solubility in organic solvents, and the ability to form colorless, transparent films. These properties are exemplified in the synthesis and characterization of hexafluoroisopropylidene group-containing aromatic polyether and copolyethers (Saegusa & Koizumi, 2005).

Chemical Properties Analysis

The chemical properties of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane, including reactivity towards various reagents and conditions, are likely shaped by the presence of multiple fluorine atoms. Fluorine's effects on the chemical behavior of compounds include alterations in reactivity patterns, acid/base characteristics, and interactions with other molecules, as illustrated in studies of related fluorinated materials (Saegusa & Koizumi, 2005).

Scientific Research Applications

  • Synthesis and Characterization of Fluoropolymers :

    • Siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers, were synthesized and characterized. These polymers possess a well-defined linear structure and are used for producing clear, flexible, and thermally stable elastomeric films with potential applications in advanced materials engineering (Smith & Babb, 1996).
  • Dental Composite Materials :

    • Low viscosity dimethacrylate comonomers, including Bis-GMA and CH3Bis-GMA, were analyzed for their potential in novel dental composites. The study focused on their polymerization and properties, such as polymerization shrinkage and water sorption, which are crucial for dental applications (Pereira, Nunes, & Kalachandra, 2002).
  • Molecular Motions in Polycarbonates :

    • The molecular motions in various polycarbonates, including bis(4-hydroxyphenyl)hexafluoro-2,2-propane, were studied using nuclear magnetic resonance techniques. This research provides insights into the behavior of these materials at the molecular level, which is essential for their application in polymer science (Garfield, 2007).
  • Polymerization of Imide Oligomers :

    • Research on the synthesis and polymerization of imide trimers, terminated with trifluorovinyl ether groups, was conducted. These trimers can be melt processed and then polymerized to high molecular weight, suggesting applications in high-performance polymer manufacturing (Choi & Harris, 2000).
  • Synthesis of New Fluorine-Containing Polyethers :

    • A study on the synthesis of highly fluorinated monomers and their reaction with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials have moderate thermal stability and potential applications in electronics due to their low dielectric properties (Fitch et al., 2003).

properties

IUPAC Name

1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWCQOEERZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160684
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

CAS RN

13846-22-5
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13846-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Reactant of Route 2
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Reactant of Route 3
Reactant of Route 3
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

Citations

For This Compound
2
Citations
DZ Wang, G Goldenman, T Tugran, A McNeil, M Jones - 2020 - diva-portal.org
2 Summary This project is aimed at providing an initial overview of a group of per-and polyfluoroalkyl substances (PFASs), namely the per-and polyfluoroalkylether substances (…
Number of citations: 18 www.diva-portal.org
M Niegowska, P Pretto, E Porcel-Rodriguez… - 2021 - publications.jrc.ec.europa.eu
For decades per-and polyfluoroalkyl substances (PFAS) have been employed in a variety of products intended for everyday use, such as cosmetics, food packaging, textiles and …
Number of citations: 0 publications.jrc.ec.europa.eu

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